molecular formula C6H11NO B13573154 Hexahydro-2h-furo[3,2-b]pyrrole

Hexahydro-2h-furo[3,2-b]pyrrole

Cat. No.: B13573154
M. Wt: 113.16 g/mol
InChI Key: SSOZXXUSHMYCRH-UHFFFAOYSA-N
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Description

Hexahydro-2H-furo[3,2-b]pyrrole is a heterocyclic organic compound with the molecular formula C6H11NO

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexahydro-2H-furo[3,2-b]pyrrole can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-penten-1-amine with formaldehyde in the presence of an acid catalyst can yield this compound. The reaction typically requires controlled temperatures and specific pH conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process. Additionally, purification steps such as distillation or crystallization are employed to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Hexahydro-2H-furo[3,2-b]pyrrole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding lactams or other oxygenated derivatives.

    Reduction: Reduction reactions can convert this compound into more saturated compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lactams, while reduction can produce more saturated heterocycles. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Hexahydro-2H-furo[3,2-b]pyrrole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Some derivatives of this compound are investigated for their potential use as pharmaceuticals.

    Industry: It is used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which hexahydro-2H-furo[3,2-b]pyrrole and its derivatives exert their effects depends on the specific application. In biological systems, these compounds may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely, but common mechanisms include inhibition of enzyme activity or binding to specific receptors.

Comparison with Similar Compounds

Hexahydro-2H-furo[3,2-b]pyrrole can be compared with other similar compounds such as:

    Tetrahydrofuran: A simpler heterocycle with a single oxygen atom in the ring.

    Pyrrole: A five-membered ring with one nitrogen atom.

    Pyrrolidine: A saturated five-membered ring with one nitrogen atom.

What sets this compound apart is its fused ring system, which imparts unique chemical and physical properties

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole

InChI

InChI=1S/C6H11NO/c1-3-7-5-2-4-8-6(1)5/h5-7H,1-4H2

InChI Key

SSOZXXUSHMYCRH-UHFFFAOYSA-N

Canonical SMILES

C1CNC2C1OCC2

Origin of Product

United States

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